molecular formula C7H16N2 B138650 2-(2-Aminoethyl)-1-methylpyrrolidine CAS No. 51387-90-7

2-(2-Aminoethyl)-1-methylpyrrolidine

Cat. No. B138650
CAS RN: 51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1-methylpyrrolidine (2-AEMP) is an organic compound that has been widely studied in recent decades due to its potential applications in a variety of fields. It is a five-membered heterocyclic compound with an amine group and a methyl group at the 2-position of the pyrrolidine ring. 2-AEMP is a chiral molecule and can exist as either the (R)- or (S)-enantiomer. The compound has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, biochemistry, and chemical synthesis.

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291397
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-1-methylpyrrolidine

CAS RN

51387-90-7
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-Methylpyrrolidine-2-ethylamine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-methylpyrrolidine-2-ethylamine
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Synthesis routes and methods

Procedure details

In more detail, pyrazinopyrrolidine 1A is synthesized via a [3+2] cycloaddition chemistry. Conversion of L-proline 7 to cyano-1-aminopyrrolidine 8 without loss of stereochemistry, followed by reduction provides the chiral 2-aminoethyl-1-methyl pyrrolidine 2A in high yield. CX-3543 was found to have a formulated solubility of approximately 20 mg/mL.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What are the applications of 2-(2-Aminoethyl)-1-methylpyrrolidine in analytical chemistry?

A1: 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) has shown promise as a derivatizing agent for enhanced detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC) coupled with electrogenerated chemiluminescence detection. This technique, utilizing tris(2,2'-bipyridine)ruthenium(II), demonstrated high sensitivity for analytes like free fatty acids and ibuprofen. [] AEMP's ability to react with carboxylic acids under mild conditions makes it a valuable tool for analyzing these compounds in complex matrices. [] Additionally, microfluidic chip technology has incorporated AEMP labeling for electrochemiluminescence detection, highlighting its adaptability for miniaturized analytical systems. []

Q2: How does the structure of 2-(2-Aminoethyl)-1-methylpyrrolidine influence its coordination with metal ions like Palladium?

A2: 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) acts as a bidentate ligand, coordinating to metal centers like Palladium through both its amine nitrogen atoms. [, ] This coordination creates a square-planar geometry around the Palladium ion, although some distortion may occur. [] The specific arrangement of nitrogen atoms within the AEMP structure influences the stability and reactivity of the resulting Palladium complexes, affecting their potential applications in areas like catalysis. [, ]

Q3: Can you explain the role of 2-(2-Aminoethyl)-1-methylpyrrolidine in Palladium-catalyzed reactions?

A3: 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) forms complexes with Palladium, which have been studied for their catalytic activity in hydrolysis reactions. [] Specifically, [Pd(AEMP)(H2O)2]2+ complex demonstrated catalytic activity in the base hydrolysis of α-amino acid esters. [] The kinetics and mechanism of these reactions were investigated, providing insights into the role of AEMP as a ligand in influencing the catalytic properties of the Palladium complex. []

Q4: What is the significance of Density Functional Theory (DFT) studies in understanding the properties and behavior of 2-(2-Aminoethyl)-1-methylpyrrolidine and its complexes?

A4: DFT calculations provide valuable insights into the electronic structure, geometry, and reactivity of 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP) and its metal complexes. [, ] For instance, DFT studies have been employed to optimize the geometry of both the free AEMP ligand and its Palladium complex. [] These calculations help to rationalize experimental observations like spectroscopic data and to predict the stability and behavior of these compounds in different chemical environments. [, ] Furthermore, DFT calculations are crucial for understanding the interactions of AEMP-containing complexes with biological molecules like DNA, shedding light on their potential biological activities. [, ]

Q5: Are there efficient synthetic routes available for the production of 2-(2-Aminoethyl)-1-methylpyrrolidine?

A5: Yes, research has focused on developing cost-effective and high-yielding methods for synthesizing 2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP). One such method involves a multi-step process starting from 1-methyl-2-pyrrolidinone. [] The key steps include reacting 1-methyl-2-pyrrolidinone with dimethylsulfate, followed by reactions with methylcyanoacetate, decarboxylation, acid treatment, and finally, a hydrogenation step to yield AEMP. [] This approach aims to optimize the synthesis by utilizing less expensive starting materials and improving the efficiency of the hydrogenation step, which is crucial for achieving a high yield of the desired product. []

Q6: What research exists on the biological activity and potential applications of 2-(2-Aminoethyl)-1-methylpyrrolidine-containing compounds?

A6: While AEMP itself is not the primary focus of biological studies, its incorporation into Palladium complexes has garnered interest for potential anticancer applications. [, ] Specifically, the complex [Pd(AEMP)Cl2] has been investigated for its cytotoxic activity against cancer cells. [, ] Researchers compared its behavior to carboplatin, a known anticancer drug, analyzing its DNA cleavage ability and cytotoxic effects. [, ] These studies highlight the potential of AEMP-containing metal complexes as promising candidates for further exploration in the field of anticancer drug development.

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